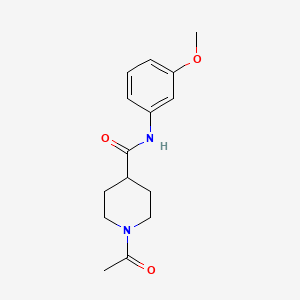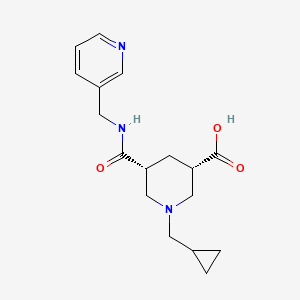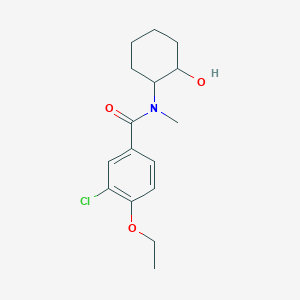
1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method involves the reaction of 3-methoxyphenylamine with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with other molecular pathways involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-acetyl-3-methylpiperidine: Another piperidine derivative with similar structural features but different pharmacological properties.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: A compound with a similar piperidine core but different substituents, leading to distinct biological activities.
Uniqueness
1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and acetyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological activities .
Properties
IUPAC Name |
1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)17-8-6-12(7-9-17)15(19)16-13-4-3-5-14(10-13)20-2/h3-5,10,12H,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCYEWYFWPSQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B5334020.png)
![3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
![2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid](/img/structure/B5334022.png)
![2,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B5334030.png)
![4-[(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
![[1-(5,6-dimethylpyrimidin-4-yl)-3-(4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5334046.png)

![4-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334057.png)
![3-{[(3-cyano-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5334068.png)
![(4aS*,8aR*)-1-isobutyl-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334080.png)

![6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5334099.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334104.png)
